Compound Description: Leflunomide (1) is an immunosuppressive agent. It is metabolized in vivo to its active form, compound 2.
Active Metabolite of Leflunomide (2)
Compound Description: This compound is the active metabolite of Leflunomide, identified as a dihydroorotate dehydrogenase (DHODH) inhibitor.
Relevance: Although a specific structure isn't provided, the paper states that a series of analogs based on this active metabolite were synthesized. This suggests that 4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide might belong to this series, sharing the core structure and potentially differing in substituents.
Compound Description: This compound is identified as the most promising analog of the active metabolite of Leflunomide (compound 2). It exhibits in vivo activity in rat and mouse collagen (II)-induced arthritis models.
Compound Description: This compound's crystalline form is the subject of the paper, focusing on its characterization.
4-Cyano-3-benzoylamino-N-phenylbenzamide
Compound Description: This compound, a bisamide derivative, is highlighted for its use in pest control. It displays insecticidal, acaricidal, nematicidal, and molluscicidal properties.
Compound Description: This compound is a sulfamoyl-benzamide derivative identified as the most potent inhibitor of h-NTPDase1 with an IC50 value of 2.88 ± 0.13 μM. It also shows potent inhibition of h-NTPDase3 (IC50 = 0.72 ± 0.11 μM).
Compound Description: This compound showed potent antiproliferative activity with an IC50 in the low micromolar range. It disrupts microtubule formation and causes cell cycle arrest in the G2/M phase.
Compound Description: AZD6703 is a potent, selective, and orally bioavailable p38α MAP kinase inhibitor. It was developed for treating inflammatory diseases.
Compound Description: This compound displays potent antagonist activity at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. It showed promising antipsychotic effects in preclinical models.
Compound Description: This compound serves as a crucial precursor in synthesizing new quinazolin-2,4-dione derivatives with potential antibacterial activity through DNA gyrase inhibition.
18. N-(5-cyano-3-methyl-1-phenyl-1H-pyrazol-4-yl)benzamide (4)* Compound Description: Synthesized from aminocyanopyrazole precursors, this compound shows moderate toxicity in MTT assays on PE/CA-PJ41 and HePG2 cells, indicating an impact on mitochondrial reductive function. * Relevance: Both compound 4 and 4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide share a central benzamide core and a cyano group, though their positions on the structure differ. Compound 4 also incorporates a pyrazole ring system, differentiating it from the target compound.
19. (E)-Ethyl 2-cyano-3-(4-pyridyl)-3-(benzoylamino)acrylate* Compound Description: This compound is formed as a product in the reaction of N-(4-pyridylmethyl)benzamide N-oxides with ethyl cyanoacetate. Further reaction with hydrazine converts it into 4-cyano-3-(4-pyridyl)-3-pyrazolin-5-one. * Relevance: This compound and 4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide both possess a benzamide group and a cyano group, but their overall structures are quite different. The acrylate moiety, the presence of a pyridine ring, and the absence of a cyclopropyl group in this compound differentiate it from the target compound.
Compound Description: These synthetic polymers, mimicking cell-penetrating peptides (CPPs), were synthesized using reversible addition-fragmentation chain transfer (RAFT) polymerization. These polymers were shown to successfully enter KB cells.
21. 3,3′-Difluorobenzaldazine, 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), and 4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide* Compound Description: These are positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGluR5) that exhibit anti-inflammatory effects by attenuating microglial activation. * Relevance: While these compounds are not directly structurally related to 4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide, their shared target, mGluR5, and their potential as anti-inflammatory agents may be of interest in understanding the broader biological context of benzamide derivatives.
22. RO5126946 (5-Chloro-N-[(1S,3R)-2,2-dimethyl-3-(4-sulfamoylphenyl)cyclopropyl]-2-methoxybenzamide)* Compound Description: RO5126946 is a novel, selective, and orally bioavailable positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7nAChR). It demonstrated cognitive-enhancing properties in preclinical models and enhanced associative learning. * Relevance: RO5126946 and 4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide share a benzamide moiety and a cyclopropyl group, although their positions and overall structures differ. RO5126946 lacks the 4-cyano group and includes a sulfamoylphenyl group linked to the cyclopropyl, distinguishing it from the target compound.
Compound Description: BAY 58-2667 acts as a soluble guanylyl cyclase (sGC) activator, mimicking the haem group. It exhibits high affinity for sGC in the absence of haem and prevents its degradation.
Compound Description: HMR 1766 acts as a haem-independent sGC activator.
Compound Description: YM-43611 displays high affinity for dopamine D3 and D4 receptors, showing potent antipsychotic activity in preclinical models.
29. 3-(5′-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo[1,5a]quinoxalin-4(5H)-one (Panadiplon, U-78875)* Compound Description: Panadiplon is a compound that was labeled with 14C and 13C for analytical purposes. * Relevance: Panadiplon and 4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide share a cyclopropyl group but are otherwise structurally distinct. Panadiplon features an oxadiazole ring, an imidazoquinoxaline core, and lacks the benzamide found in the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.